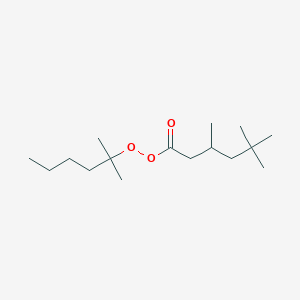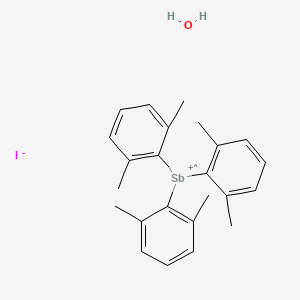
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is a quaternary ammonium compound with a benzyl group, a methoxy group, and two methyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride typically involves the quaternization of N,N-dimethylaniline with benzyl chloride in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
N,N-dimethylaniline+Benzyl chloride→N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-Benzyl-4-methoxy-N,N-dimethylanilinium N-oxide
Reduction: N-Benzyl-4-methoxy-N-methylaniline
Substitution: Various substituted benzyl derivatives
Aplicaciones Científicas De Investigación
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored as a potential drug candidate for its ability to interact with biological targets.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride involves its interaction with cellular membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by compromising their cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-dimethylanilinium chloride
- N-(4-Methoxybenzyl)-N-methylamine
- Benzylamine
Uniqueness
N-Benzyl-4-methoxy-N,N-dimethylanilinium chloride is unique due to the presence of both a benzyl group and a methoxy group, which confer distinct chemical properties and reactivity. The methoxy group enhances the compound’s solubility in organic solvents, while the benzyl group provides a site for further functionalization through substitution reactions.
Propiedades
Número CAS |
116235-71-3 |
|---|---|
Fórmula molecular |
C16H20ClNO |
Peso molecular |
277.79 g/mol |
Nombre IUPAC |
benzyl-(4-methoxyphenyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20NO.ClH/c1-17(2,13-14-7-5-4-6-8-14)15-9-11-16(18-3)12-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CXTIEIXRTYYMBY-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CC1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


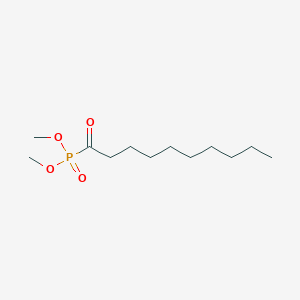
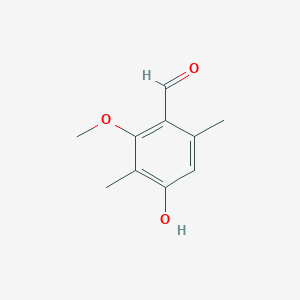
![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

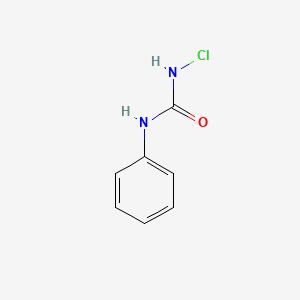
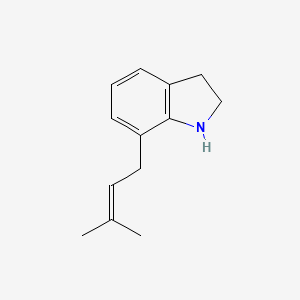

![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

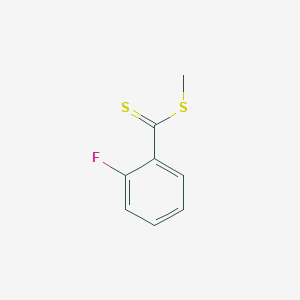

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
